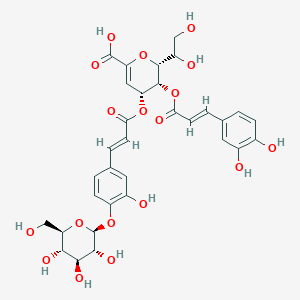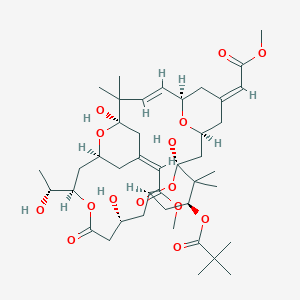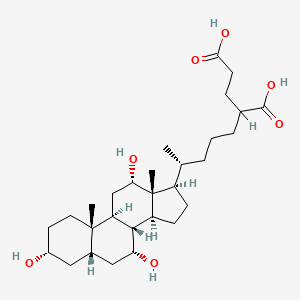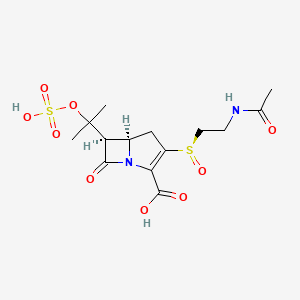
Qsymia
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phentermine and topiramate is a combination drug used primarily for the treatment of obesity. Phentermine is a stimulant and appetite suppressant, while topiramate is an anticonvulsant that has weight loss side effects. This combination is marketed under the brand name Qsymia and is used in conjunction with dietary changes and exercise to help individuals lose weight .
Scientific Research Applications
Phentermine and topiramate have a wide range of scientific research applications:
Chemistry: Used as model compounds in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Studied for their effects on appetite regulation and metabolic pathways.
Medicine: Primarily used in the treatment of obesity, with ongoing research into their potential use in treating other conditions such as sleep apnea and type 2 diabetes
Industry: Used in the pharmaceutical industry for the development of weight management drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
Phentermine is synthesized through a multi-step process starting from benzaldehyde, which undergoes a series of reactions including reductive amination and cyclization. Topiramate is synthesized from D-fructose, which is converted into 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, followed by sulfamoylation to yield topiramate .
Industrial Production Methods
The industrial production of phentermine and topiramate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Phentermine and topiramate undergo various chemical reactions, including:
Oxidation: Phentermine can be oxidized to form N-oxide derivatives.
Reduction: Topiramate can undergo reduction reactions to form its corresponding alcohol derivatives.
Substitution: Both compounds can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: N-oxide derivatives of phentermine.
Reduction: Alcohol derivatives of topiramate.
Substitution: Various substituted derivatives depending on the reagents used
Comparison with Similar Compounds
Similar Compounds
Phentermine: A stimulant and appetite suppressant used alone for short-term weight loss.
Topiramate: An anticonvulsant used alone for the treatment of epilepsy and migraine prophylaxis
Uniqueness
The combination of phentermine and topiramate is unique in its dual mechanism of action, targeting both appetite suppression and increased satiety. This combination has been shown to be more effective in promoting weight loss compared to either compound alone .
Properties
| 960078-81-3 | |
Molecular Formula |
C22H36N2O8S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-methyl-1-phenylpropan-2-amine;[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
InChI |
InChI=1S/C12H21NO8S.C10H15N/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;1-10(2,11)8-9-6-4-3-5-7-9/h7-9H,5-6H2,1-4H3,(H2,13,14,15);3-7H,8,11H2,1-2H3/t7-,8-,9?,12+;/m1./s1 |
InChI Key |
PWDLDBWXTVILPC-QGGVPXFVSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3(C([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N |
synonyms |
Qsymia |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)
![(1R,4R,4aR,6Z,7aR,8aR,10S,11S,11aR,12aR,13aR)-1,13a-dihydroxy-11-isopropyl-4,7,8a-trimethyl-13-methylene-2-oxo-1,2,4,4a,5,7a,8,8a,9,10,11,11a,12,12a,13,13a-hexadecahydroindeno[5',6':4,5]cycloocta[1,2-c]pyran-10-yl 3-hydroxy-3,5-dimethylheptanoate](/img/structure/B1240803.png)
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-[(di-o-tolylmethyl-carbamoyl)-methyl]-2-[4-(2-isopropoxy-ethoxy)-phenyl]-pyrrolidine-3-carboxylic acid; TFA](/img/structure/B1240806.png)






![O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide](/img/structure/B1240820.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1240821.png)
![5-chloro-N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-hydroxybenzohydrazide](/img/structure/B1240822.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzothiazol-2-amine](/img/structure/B1240823.png)
